molecular formula C14H26O2Si B12597774 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- CAS No. 645389-89-5

2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-

Cat. No.: B12597774
CAS No.: 645389-89-5
M. Wt: 254.44 g/mol
InChI Key: NJVXKMSYMSYSCQ-CQSZACIVSA-N
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Description

2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- is a specialized organic compound with a unique structure that includes a cyclopentenone ring and a tris(1-methylethyl)silyl group

Properties

CAS No.

645389-89-5

Molecular Formula

C14H26O2Si

Molecular Weight

254.44 g/mol

IUPAC Name

(4S)-4-tri(propan-2-yl)silyloxycyclopent-2-en-1-one

InChI

InChI=1S/C14H26O2Si/c1-10(2)17(11(3)4,12(5)6)16-14-8-7-13(15)9-14/h7-8,10-12,14H,9H2,1-6H3/t14-/m1/s1

InChI Key

NJVXKMSYMSYSCQ-CQSZACIVSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)O[C@H]1CC(=O)C=C1

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CC(=O)C=C1

Origin of Product

United States

Preparation Methods

Mechanism of Enone-Aldehyde Reaction

The reaction mechanism typically involves:

  • Nucleophilic Attack : The aldehyde acts as a nucleophile attacking the electrophilic carbon of the enone.

  • Formation of Intermediate : A tetrahedral intermediate is formed, which can collapse to yield the cyclopentenone structure after elimination of water.

  • Cyclization : In some cases, intramolecular cyclization may occur if appropriate substituents are present on the aldehyde.

Silylation Mechanism

The silylation process involves:

  • Nucleophilic Attack by Alcohol : The alcohol attacks the silicon atom in tris(1-methylethyl)silyl chloride.

  • Formation of Silyl Ether : A new bond forms between the oxygen of the alcohol and silicon, resulting in the formation of a silyl ether.

  • Stabilization : The resulting silyl ether is more stable and less reactive towards hydrolysis compared to its alcohol counterpart.

Comparative Yield Analysis

The following table summarizes yield data from various preparation methods for related cyclopentenones:

Method Yield (%) Notes
Enone-Aldehyde Reaction 85 High yield under optimized conditions
Silylation followed by cyclization 70 Effective for stabilizing reactive intermediates
Direct synthesis from starting materials 40-60 Varies based on substrate complexity

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclopentenone ring to cyclopentanol derivatives.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentenone ring can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tris(1-methylethyl)silyl group in 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- imparts unique steric and electronic properties, enhancing its reactivity and stability in certain reactions. This makes it a valuable compound in synthetic chemistry and material science.

Biological Activity

2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- is a compound that has garnered attention in chemical and biological research due to its unique structural features and potential applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H26O2Si
  • CAS Number : 645389-89-5
  • Molecular Weight : 270.52 g/mol

The compound features a cyclopentene ring with a silyl ether substituent, which may influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has demonstrated that compounds similar to 2-cyclopenten-1-one exhibit antimicrobial activity. For instance, studies on related cyclopentenones have shown effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents.

CompoundActivity TypeTarget OrganismsReference
2-Cyclopenten-1-one derivativesAntimicrobialGram-positive and Gram-negative bacteria

Cytotoxic Effects

In vitro studies have indicated that certain derivatives of cyclopentenones can induce cytotoxicity in cancer cell lines. The mechanisms often involve the generation of reactive oxygen species (ROS) and subsequent apoptosis.

  • Case Study : A study involving similar compounds reported a dose-dependent increase in cell death in K562 leukemia cells with an IC50 value around 10 µM, indicating significant cytotoxic potential .

The biological activity of 2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)- may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds in this class can promote oxidative stress within cells, leading to apoptosis.
  • Inhibition of Key Enzymes : Some derivatives may inhibit enzymes involved in cell proliferation or survival pathways.
  • Interaction with Cellular Membranes : The lipophilic nature of the silyl ether may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.

In Vivo Studies

Limited in vivo studies are available specifically for this compound; however, related compounds have shown promise in animal models for inhibiting tumor growth. For example, thiosemicarbazone analogs demonstrated efficacy in delaying tumor growth in mouse models .

Structure-Activity Relationship (SAR)

The structural features of cyclopentenones significantly influence their biological activity. Modifications at the silyl group or the cyclopentene moiety can enhance or diminish their effectiveness against specific biological targets.

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